molecular formula C14H15ClFN3O3S2 B2898001 3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034421-62-8

3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2898001
CAS RN: 2034421-62-8
M. Wt: 391.86
InChI Key: QHYSDLAZAMHCIV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O3S2 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

  • Research Context: Some novel primary and secondary benzenesulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for their antimicrobial and anti-HIV activity. The structure-activity relationship (SAR) was analyzed to understand the effectiveness of these compounds in these applications (Iqbal et al., 2006).

DNA Binding and Anticancer Activity

  • Research Context: Studies on mixed-ligand copper(II)-sulfonamide complexes, including similar benzenesulfonamide derivatives, have shown effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes have been evaluated for their potential in treating various types of cancers (González-Álvarez et al., 2013).

Photodynamic Therapy for Cancer

  • Research Context: Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Anticancer Agents

  • Research Context: Novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a full cell line panel, showcasing potential as broad-spectrum anticancer agents (Brożewicz & Sławiński, 2012).

Antidiabetic Agents

  • Research Context: Fluorinated pyrazoles and benzenesulfonylurea derivatives, including similar compounds, have been prepared as potential antidiabetic agents. These compounds have shown significant antidiabetic activity, with favorable drug-like profiles, suggesting their potential in future drug discovery for diabetes treatment (Faidallah et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O3S2/c15-11-7-10(1-2-12(11)16)24(20,21)17-8-13-18-14(19-22-13)9-3-5-23-6-4-9/h1-2,7,9,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYSDLAZAMHCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

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